N-[(5Z)-3-methyl-7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]aniline
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Overview
Description
(5Z)-3-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE is a heterocyclic compound that belongs to the class of indeno[1,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused indeno-pyridine ring system with a nitro group and a phenyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. For example, the reaction of 2-aminopyridine with 4-bromoacetophenone in the presence of a base like sodium hydroxide can yield an intermediate chalcone, which can then be cyclized to form the indeno-pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic cyclization, and continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indeno-pyridine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the indeno-pyridine core .
Scientific Research Applications
(5Z)-3-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (5Z)-3-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The indeno-pyridine core can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5Z)-N-(4-Methylphenyl)-7-nitro-5H-indeno[1,2-b]pyridin-5-imine: Similar structure with a methyl group on the phenyl ring.
(5Z)-N-Mesityl-7-methyl-5H-indeno[1,2-b]pyridin-5-imine: Contains a mesityl group instead of a phenyl group.
Uniqueness
The uniqueness of (5Z)-3-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H13N3O2 |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
3-methyl-7-nitro-N-phenylindeno[1,2-b]pyridin-5-imine |
InChI |
InChI=1S/C19H13N3O2/c1-12-9-17-18(20-11-12)15-8-7-14(22(23)24)10-16(15)19(17)21-13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
HLGASMAKVKMXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C2=NC4=CC=CC=C4)C=C(C=C3)[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
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